molecular formula C9H8F2O2 B1401233 3-(3,5-Difluorophenyl)oxetan-3-OL CAS No. 1395281-64-7

3-(3,5-Difluorophenyl)oxetan-3-OL

Cat. No.: B1401233
CAS No.: 1395281-64-7
M. Wt: 186.15 g/mol
InChI Key: NZCUIDNMEKWIBE-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)oxetan-3-OL is a chemical compound belonging to the oxetane family. It is a chiral molecule with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)oxetan-3-OL typically involves the reaction of 3,5-difluorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst. The reaction mixture is then subjected to a series of purification steps, including extraction with ethyl acetate, washing with sodium chloride solution, drying over magnesium sulfate, and purification by chromatography . The yield of this synthesis is approximately 56% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)oxetan-3-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, alcohols, and substituted phenyl compounds .

Scientific Research Applications

3-(3,5-Difluorophenyl)oxetan-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)oxetan-3-OL involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)-3-oxetanol
  • 3-(3,5-Difluorophenyl)oxetan-3-one
  • 3-(3,5-Difluorophenyl)oxetane

Uniqueness

3-(3,5-Difluorophenyl)oxetan-3-OL is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxetane ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

IUPAC Name

3-(3,5-difluorophenyl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCUIDNMEKWIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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